4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
This compound is a quinazolinone derivative featuring a 4-chlorobenzylthio substitution at position 2 of the quinazolinone core and an N-(2-methoxyethyl)benzamide group at position 2. Its molecular formula is C₂₅H₂₂ClN₃O₃S, with a molecular weight of 479.98 g/mol . The compound’s structure combines a sulfonamide-linked quinazolinone scaffold with a benzamide side chain, a design optimized for targeting biological pathways such as carbonic anhydrase inhibition or viral replication .
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-15-14-28-24(31)20-10-6-18(7-11-20)16-30-25(32)22-4-2-3-5-23(22)29-26(30)34-17-19-8-12-21(27)13-9-19/h2-13H,14-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPIFDDINYCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues
Key Observations
Substitution at the Quinazolinone Core: The 4-chlorobenzylthio group in the target compound and Compound 7 enhances carbonic anhydrase (CA) inhibition compared to unsubstituted or benzylthio analogues (e.g., Compound 5, KI = 115.3 nM vs. 65.6 nM for Compound 7) . Electron-withdrawing groups like Cl improve binding to CA active sites. Replacement of the benzamide side chain with a benzenesulfonamide (Compound 7) shifts selectivity toward CA isoforms, while benzamide derivatives (e.g., Compound 52) are optimized for antiviral activity (RSV IC₅₀ <1 µM) .
Side Chain Modifications :
- The N-(2-methoxyethyl)benzamide group in the target compound likely enhances solubility compared to bulkier substituents (e.g., N-(3-methoxypropyl) in Compound 52). This aligns with trends in antiviral drug design, where polar side chains improve pharmacokinetics .
The absence of a sulfonamide group, however, may reduce potency compared to benzenesulfonamide derivatives . Compounds with 4-isopropylbenzyl groups (e.g., Compound 52) demonstrate potent RSV inhibition, highlighting the role of hydrophobic substituents in antiviral targeting .
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